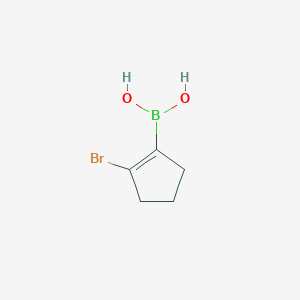

(2-Bromocyclopent-1-en-1-yl)boronic acid

Description

Properties

IUPAC Name |

(2-bromocyclopenten-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BBrO2/c7-5-3-1-2-4(5)6(8)9/h8-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQMVPOUNAYCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(CCC1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610849 | |

| Record name | (2-Bromocyclopent-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612833-43-9 | |

| Record name | (2-Bromocyclopent-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations in Catalytic Transformations Involving 2 Bromocyclopent 1 En 1 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

(2-Bromocyclopent-1-en-1-yl)boronic acid, as a vinylboronic acid derivative, is a valuable reagent in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. numberanalytics.comwikipedia.org The palladium catalyst facilitates the coupling of the vinylboronic acid with various organic halides and pseudohalides. organic-chemistry.org

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide or triflate in the presence of a base. numberanalytics.comlibretexts.orgyoutube.com This reaction has become a premier method for creating C-C bonds due to its mild conditions, tolerance of a wide array of functional groups, and the use of relatively stable and non-toxic boronic acid reagents. organic-chemistry.orgnih.gov

The general applicability of the Suzuki-Miyaura coupling extends to vinylboronic acids like (2-Bromocyclopent-1-en-1-yl)boronic acid. acs.orgnih.govacs.org This allows for the synthesis of substituted cyclopentene (B43876) rings, which are important structural motifs in various natural products and biologically active molecules. The reaction's versatility has been demonstrated in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com For instance, the drug Linifanib, an anti-cancer agent, is synthesized on an industrial scale using a Suzuki coupling step. libretexts.org The reaction generally proceeds with high regio- and stereoselectivity, retaining the configuration of the substrates. libretexts.orgrsc.org

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three primary steps:

Transmetalation : In this key step, the organic group from the organoboron reagent (in this case, the 2-bromocyclopent-1-en-1-yl group) is transferred to the palladium(II) complex. libretexts.orgyoutube.com This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species. organic-chemistry.orgrsc.org The halide or other leaving group on the palladium is replaced by the organic moiety from the boronic acid, resulting in a new diorganopalladium(II) complex. youtube.com

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. libretexts.orgnumberanalytics.com The two organic groups (R¹ and the 2-bromocyclopent-1-en-1-yl group) couple to form the desired product with a new carbon-carbon bond. youtube.com This process regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.com

Table 1: The Catalytic Cycle of Suzuki-Miyaura Coupling

| Step | Description | Reactants | Products |

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile. The palladium is oxidized to Pd(II). | Pd(0) complex, Organohalide (R¹-X) | Pd(II) complex (R¹-Pd-X) |

| Transmetalation | The organic group from the activated organoboron compound replaces the halide on the Pd(II) complex. | Pd(II) complex, Organoboronate (R²-B(OR)₃⁻) | Diorganopalladium(II) complex (R¹-Pd-R²) |

| Reductive Elimination | The two organic groups are eliminated from the Pd(II) complex to form the final product, regenerating the Pd(0) catalyst. | Diorganopalladium(II) complex | Coupled Product (R¹-R²), Pd(0) complex |

The choice of catalyst and, more specifically, the supporting ligands, is critical for the efficiency and selectivity of the Suzuki-Miyaura coupling. acs.org Ligands stabilize the palladium catalyst, influence its reactivity, and can control the outcome of the reaction. libretexts.org

Phosphine-based ligands are the most common type used in Suzuki couplings. libretexts.orgacs.org Key characteristics of effective ligands include:

Electron-donating ability : Electron-rich ligands facilitate the oxidative addition step, which is often rate-limiting. libretexts.org

Steric bulk : Bulky ligands promote reductive elimination and can help prevent catalyst deactivation. libretexts.orgacs.org They can also create a coordinatively unsaturated metal center that is more reactive. researchgate.net

Specialized ligands have been developed to improve catalyst performance, particularly for challenging substrates like aryl chlorides or sterically hindered partners. acs.orgacs.org For example, SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a highly effective ligand that allows for reactions at low catalyst loadings and room temperature, even with aryl chlorides. acs.orgnih.govacs.org The choice of ligand can also impact the stereochemical outcome of the reaction, especially in couplings involving Z-alkenyl halides where Z-to-E isomerization can be an issue. organic-chemistry.org Studies have shown that ligands like Pd(P(o-Tol)₃)₂ can be optimal for maintaining the stereointegrity of the double bond. organic-chemistry.org

Table 2: Common Ligands in Suzuki-Miyaura Coupling and Their Features

| Ligand Name | Abbreviation | Key Features | Typical Applications |

| Triphenylphosphine (B44618) | PPh₃ | One of the earliest and most widely used phosphine (B1218219) ligands. libretexts.org | General purpose, often for simpler couplings. libretexts.org |

| Tricyclohexylphosphine (B42057) | PCy₃ | Bulky and electron-rich. | Used with a variety of aryl and vinyl triflates. organic-chemistry.org |

| 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl | SPhos | Highly active, bulky, and electron-donating. | Enables room-temperature couplings, use of aryl chlorides, and coupling of hindered substrates. acs.orgnih.govacs.org |

| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | XPhos | Very bulky and electron-rich ligand. | High yields for coupling aryl and heteroaryl halides. nih.govnih.gov |

The Suzuki-Miyaura reaction is renowned for its broad substrate scope. (2-Bromocyclopent-1-en-1-yl)boronic acid can, in principle, be coupled with a wide variety of electrophilic partners. wikipedia.orgorganic-chemistry.org

The scope of coupling partners includes:

Aryl and Heteroaryl Halides : Aryl bromides, iodides, and increasingly, chlorides, are common coupling partners. acs.orgnih.gov Heterocyclic halides are also widely used, enabling the synthesis of heterobiaryls, which are challenging to construct otherwise. nih.gov

Vinyl Halides : Coupling with vinyl halides provides access to conjugated dienes and polyenes with high stereochemical retention. rsc.org

Alkyl Halides : While more challenging, methods have been developed for the coupling of unactivated alkyl bromides, significantly expanding the reaction's utility. organic-chemistry.orgresearchgate.netorganic-chemistry.org

Pseudohalides : Triflates (OTf) are excellent alternatives to halides and are highly reactive coupling partners. wikipedia.orgorganic-chemistry.orgyoutube.com Other pseudohalides can also be employed.

The functional group tolerance of the reaction is a major advantage, allowing for the presence of esters, ketones, nitro groups, and other functionalities on the coupling partners. nih.govresearchgate.net

Table 3: Scope of Electrophilic Coupling Partners for Boronic Acids

| Electrophile Class | Examples | Notes |

| Aryl Halides | Bromobenzene, 4-Chlorobenzonitrile, 2-Bromopyridine | Aryl chlorides often require more active catalyst systems (e.g., with SPhos or XPhos ligands). acs.orgnih.gov |

| Vinyl Halides | (E)-β-bromostyrene | The reaction typically proceeds with retention of the double bond geometry. libretexts.orgrsc.org |

| Alkyl Halides | 1-Bromooctane | Coupling with sp³-hybridized carbons was a significant advancement, often requiring specific ligands. researchgate.netorganic-chemistry.org |

| Pseudohalides | Phenyl triflate, Vinyl triflate | Triflates are highly reactive leaving groups, often used when the corresponding halide is unreactive. wikipedia.orgorganic-chemistry.org |

| Heteroaryl Halides | 2-Chloropyridine, 3-Bromochromone, 4-Bromoisoquinoline | Crucial for synthesizing complex heterocyclic structures found in pharmaceuticals. nih.govnih.gov |

The transmetalation step is mechanistically complex and has been the subject of extensive investigation. nih.govchembites.org It is understood that the base plays a crucial role beyond simply neutralizing the acid byproduct. rsc.org Two primary mechanistic pathways for transmetalation have been proposed and studied:

The Boronate Pathway : The base (e.g., hydroxide (B78521) or alkoxide) attacks the empty p-orbital of the boron atom in the boronic acid to form a tetracoordinate boronate species. rsc.orgchembites.org This boronate is more nucleophilic than the neutral boronic acid and transfers its organic group to the palladium(II) center. rsc.org

The Oxo-Palladium Pathway : The base first reacts with the palladium(II) halide complex to form a palladium-hydroxide or palladium-alkoxide species (LₙPd(R¹)OH). chembites.org This complex then reacts with the neutral boronic acid, facilitating the transfer of the organic group from boron to palladium. chembites.org

Kinetic studies on model systems have provided insight into which pathway predominates under specific conditions. chembites.orgdntb.gov.ua For instance, research by Hartwig and Carrow demonstrated that for certain systems, the reaction of an isolated Pd-OH complex with a boronic acid was significantly faster than the reaction of a Pd-Cl complex with a pre-formed boronate. chembites.org This suggests the oxo-palladium pathway can be kinetically favored. chembites.org The exact operative pathway can depend on the solvent, the nature of the base, the ligands, and the specific boronic acid used. dntb.gov.ua Low-temperature NMR studies have been instrumental in detecting and characterizing the transient intermediates involved in transmetalation, including elusive arylpalladium(II)boronate complexes. nih.govacs.orgillinois.edu

A significant advantage of the Suzuki-Miyaura coupling is its compatibility with water, which can be used as a solvent, often in a mixture with an organic co-solvent like THF or dioxane. wikipedia.orgrsc.org Using water offers several benefits:

Environmental : Water is a green, non-toxic, and non-flammable solvent. wikipedia.org

Economic : It is inexpensive and readily available. wikipedia.org

Practicality : It allows for the use of water-soluble reagents and bases, such as inorganic carbonates and phosphates. wikipedia.orgyonedalabs.com

The presence of water is often essential for the dissolution of the inorganic base required for the reaction. chembites.org In biphasic systems (e.g., an organic solvent and water), phase-transfer catalysts can be employed to enhance the reaction rate by facilitating the transfer of the base or boronate between the two phases. dntb.gov.ua Mechanistic studies in biphasic media have suggested that shifting the transmetalation from an oxo-palladium to a boronate-based pathway can lead to significant rate enhancements. dntb.gov.ua The ability to perform the coupling in water makes the Suzuki-Miyaura reaction a highly practical and sustainable method for C-C bond formation in both academic and industrial settings. wikipedia.org

Other Palladium-Mediated Carbon-Carbon Bond Formations

Beyond the well-established Suzuki-Miyaura cross-coupling, the dual functionality of (2-bromocyclopent-1-en-1-yl)boronic acid opens avenues for other significant palladium-catalyzed carbon-carbon bond formations, including 1,4-additions to conjugated systems and sequential coupling strategies.

The palladium-catalyzed 1,4-conjugate addition, or Hayashi-Miyaura reaction, of organoboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for carbon-carbon bond formation. nih.govbeilstein-journals.orgd-nb.info While extensively studied for arylboronic acids, the participation of vinylboronic acids, such as (2-bromocyclopent-1-en-1-yl)boronic acid, in these reactions is also of significant interest. The reaction facilitates the addition of the vinyl moiety to the β-position of an enone, generating a γ,δ-unsaturated ketone.

The general mechanism for the palladium-catalyzed 1,4-addition involves the transmetalation of the organoboronic acid to a palladium(II) catalyst, followed by insertion of the enone into the palladium-carbon bond. Subsequent reductive elimination yields the β-substituted ketone and regenerates the active palladium catalyst. chemrxiv.org For vinylboronic acids, the stereochemistry of the double bond is typically retained throughout the reaction sequence.

While specific data for the 1,4-addition of (2-bromocyclopent-1-en-1-yl)boronic acid is not extensively documented, studies on other vinylboronic acids demonstrate the feasibility and utility of this transformation. For instance, various substituted vinylboronic acids have been successfully added to cyclic and acyclic enones in the presence of a palladium catalyst.

Table 1: Representative Palladium-Catalyzed 1,4-Addition of Vinylboronic Acids to Enones This table presents data for analogous vinylboronic acids to illustrate the potential reactivity of (2-Bromocyclopent-1-en-1-yl)boronic acid in this transformation.

| Entry | Vinylboronic Acid | Enone | Catalyst/Ligand | Solvent | Yield (%) | Ref |

| 1 | (E)-Styrylboronic acid | Cyclohexenone | Pd(OAc)₂ / SPhos | Toluene/H₂O | 95 | acs.org |

| 2 | (E)-Hex-1-enylboronic acid | Cyclopentenone | [Pd(allyl)Cl]₂ / dppf | THF | 88 | organic-chemistry.org |

| 3 | (E)-3,3-Dimethylbut-1-enylboronic acid | 2-Cyclohepten-1-one | Pd(TFA)₂ / (S)-tBu-PyOX | DCE | 92 | researchgate.net |

These examples highlight that both cyclic and acyclic enones are suitable substrates, and a variety of palladium catalysts and ligands can be employed to facilitate the reaction. The bromo substituent on (2-bromocyclopent-1-en-1-yl)boronic acid would likely remain intact under typical 1,4-addition conditions, providing a handle for subsequent functionalization.

The presence of two distinct reactive sites in (2-bromocyclopent-1-en-1-yl)boronic acid—the nucleophilic boronic acid and the electrophilic C-Br bond—makes it an ideal substrate for sequential palladium-catalyzed cross-coupling reactions. This allows for the programmed introduction of two different groups onto the cyclopentene scaffold. The differential reactivity of the two sites can be controlled by the choice of reaction conditions, particularly the palladium catalyst, ligands, and base.

Typically, the Suzuki-Miyaura coupling of the boronic acid moiety is faster and occurs under milder conditions than the coupling involving the vinyl bromide. This allows for a stepwise approach where the boronic acid is first coupled with an aryl or vinyl halide. Subsequently, the remaining bromo group can be subjected to a second Suzuki-Miyaura coupling with a different boronic acid under more forcing conditions or with a different catalyst system.

A plausible reaction sequence would be:

First Coupling (Boronic Acid Moiety): Reaction of (2-bromocyclopent-1-en-1-yl)boronic acid with an organohalide (R¹-X) in the presence of a palladium catalyst and a suitable base to form a 2-bromo-1-substituted cyclopent-1-ene derivative.

Second Coupling (Bromo Moiety): Subsequent reaction of the resulting vinyl bromide with a second organoboronic acid (R²-B(OH)₂) under palladium catalysis to yield the disubstituted cyclopentene product.

While literature specifically detailing this sequence for (2-bromocyclopent-1-en-1-yl)boronic acid is scarce, the principle of sequential cross-coupling of di-functionalized substrates is well-established. nih.gov For example, 2-bromophenylboronic acid has been utilized in sequential Suzuki-Miyaura coupling/cyclization sequences. nih.gov

Table 2: Hypothetical Sequential Cross-Coupling of (2-Bromocyclopent-1-en-1-yl)boronic Acid This table illustrates a potential synthetic route and is based on established principles of sequential cross-coupling reactions.

| Step | Reactant 1 | Reactant 2 | Catalyst System | Product |

| 1 | (2-Bromocyclopent-1-en-1-yl)boronic acid | Aryl Iodide (Ar¹-I) | Pd(PPh₃)₄, Na₂CO₃ | 1-(Aryl¹)-2-bromocyclopent-1-ene |

| 2 | 1-(Aryl¹)-2-bromocyclopent-1-ene | Arylboronic Acid (Ar²-B(OH)₂) | PdCl₂(dppf), K₃PO₄ | 1-(Aryl¹)-2-(aryl²)cyclopent-1-ene |

This stepwise approach provides a powerful strategy for the controlled synthesis of highly substituted cyclopentene derivatives, which are valuable motifs in various areas of chemical research.

Nickel-Catalyzed Coupling Reactions

Nickel catalysis has emerged as a cost-effective and often more reactive alternative to palladium for a variety of cross-coupling reactions. The distinct electronic properties and coordination chemistry of nickel can lead to unique reactivity, regioselectivity, and stereoselectivity.

In the context of (2-bromocyclopent-1-en-1-yl)boronic acid, nickel catalysis can be employed for Suzuki-Miyaura type cross-couplings. A key aspect of these reactions is the retention of the stereochemistry of the vinylboronic acid and the vinyl halide coupling partners. Nickel-catalyzed couplings of vinyl halides have been shown to proceed with high stereoselectivity. researchgate.net

For instance, the coupling of a vinyl boronic acid with a vinyl halide using a nickel catalyst typically results in the formation of a conjugated diene with the stereochemistry of both starting materials being preserved. In the case of (2-bromocyclopent-1-en-1-yl)boronic acid coupling with a vinyl halide, the reaction would be expected to proceed with retention of the cyclopentene ring's double bond geometry.

Studies on nickel-catalyzed couplings of arylboronic acids with allenoates have demonstrated high regio- and stereoselectivity, leading to the formation of β-aryl-β,γ-unsaturated esters with high E/Z selectivity. organic-chemistry.org This suggests that nickel catalysts can exert strong control over the geometry of the newly formed double bond.

The choice of ligand is crucial in nickel-catalyzed cross-coupling reactions, as it can significantly influence the catalyst's activity, stability, and selectivity. princeton.edu Different ligands can modulate the electronic and steric properties of the nickel center, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination.

For the coupling of (2-bromocyclopent-1-en-1-yl)boronic acid, various phosphine and N-heterocyclic carbene (NHC) ligands could be employed. For example, bulky and electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are often effective in promoting the oxidative addition of vinyl halides to nickel(0). The use of chiral ligands can also enable enantioselective transformations. researchgate.net

The stereochemical outcome of Suzuki-Miyaura couplings can be highly dependent on the ligand used. For instance, in some nickel-catalyzed reactions, the use of different phosphine ligands can lead to either retention or inversion of stereochemistry. nih.gov The interaction between the ligand and the nickel center can also influence the regioselectivity of the coupling.

While both palladium and nickel are effective catalysts for cross-coupling reactions, there are notable differences in their reactivity profiles. Nickel catalysts are generally more reactive towards C-Cl and C-O bonds and can be more cost-effective. researchgate.net However, palladium catalysts often exhibit broader functional group tolerance and are sometimes more predictable in terms of stereochemical outcomes.

A key difference lies in the interaction of the metal with coordinating functional groups on the substrate. Nickel has been shown to interact more strongly with various functional groups, which can influence selectivity in competitive cross-coupling reactions. In contrast, the selectivity of palladium-catalyzed reactions is often dominated by the electronic properties of the aryl or vinyl halide.

For a substrate like (2-bromocyclopent-1-en-1-yl)boronic acid, the choice between palladium and nickel would depend on the specific transformation desired. For a standard Suzuki-Miyaura coupling of the bromo group, a palladium catalyst might offer a more reliable and well-understood system. However, for more challenging couplings or when seeking alternative selectivity, a nickel catalyst could provide a powerful alternative. The higher reactivity of nickel might also allow for the coupling to occur under milder conditions.

Table 3: General Comparison of Palladium and Nickel Catalysis for Cross-Coupling

| Feature | Palladium Catalysis | Nickel Catalysis |

| Cost | Higher | Lower |

| Reactivity with C-Br | High | High |

| Functional Group Tolerance | Generally broad | Can be more sensitive |

| Stereoselectivity | Generally high and predictable | Can be variable, ligand-dependent |

| Interaction with Substrate Functional Groups | Weaker | Stronger, can influence selectivity |

Copper-Promoted Transformations

Copper catalysis is a versatile tool in organic synthesis, facilitating a variety of bond formations. For a substrate like (2-Bromocyclopent-1-en-1-yl)boronic acid, with its vinylboronic acid and vinyl bromide moieties, several copper-promoted transformations can be envisaged.

Carbon-Heteroatom Bond Formations (e.g., C-O, C-N, C-S)

Copper-catalyzed cross-coupling reactions are well-established for forming carbon-heteroatom bonds. The reactivity of (2-Bromocyclopent-1-en-1-yl)boronic acid in such transformations is anticipated to be robust, drawing parallels from studies on analogous aryl and vinyl boronic acids.

Carbon-Oxygen (C-O) Bond Formation: The Chan-Lam coupling, a copper-mediated reaction between a boronic acid and an alcohol or phenol, is a likely pathway for C-O bond formation. While specific studies on (2-Bromocyclopent-1-en-1-yl)boronic acid are not documented, the general mechanism involves the formation of a copper-alkoxide or -phenoxide species, which then undergoes transmetalation with the boronic acid, followed by reductive elimination to yield the desired ether. A related copper-catalyzed method for the synthesis of phenol-derived 1-bromoenol ethers through the cross-coupling of 1,1-dibromo-1-alkenes and phenols suggests that the vinyl bromide moiety of the title compound could also participate in such couplings. nih.gov Furthermore, copper(II)-catalyzed C-O coupling of aryl bromides with aliphatic diols has been demonstrated, offering another potential route for functionalization. rsc.org

Carbon-Nitrogen (C-N) Bond Formation: Similar to C-O bond formation, the Chan-Lam amination provides a probable route for constructing C-N bonds. This reaction typically involves the coupling of a boronic acid with an amine, amide, or other nitrogen nucleophile in the presence of a copper catalyst and an oxidant. researchgate.netwiley.com The copper-catalyzed amidation of primary and secondary alkyl boronic esters has been reported, indicating the feasibility of such transformations for a range of boronic acid substrates. nih.gov A copper-catalyzed amidation of arylboronic acids with nitriles also presents a complementary synthetic route. researchgate.net

Carbon-Sulfur (C-S) Bond Formation: The formation of C-S bonds using copper catalysis and boronic acids is also a well-precedented transformation. For instance, the copper-catalyzed trifluoromethylthiolation of aryl and vinyl boronic acids with a shelf-stable electrophilic trifluoromethylthiolating reagent proceeds in good to excellent yields. rsc.org This suggests that (2-Bromocyclopent-1-en-1-yl)boronic acid could readily undergo similar couplings with various sulfur nucleophiles.

A summary of representative copper-catalyzed C-heteroatom bond formations with analogous boronic acids is presented below.

| Boronic Acid Type | Heteroatom Source | Catalyst System | Product Type | Reference |

| Arylboronic acid | Phenol | Cu(OAc)₂, base | Aryl ether | researchgate.net |

| Arylboronic acid | Amine | Cu(OAc)₂, base, additive | Aryl amine | researchgate.net |

| Vinylboronic acid | N-(trifluoromethylthio)phthalimide | Copper catalyst | Vinyl thioether | rsc.org |

| Aryl bromide | Aliphatic diol | CuCl₂ | Hydroxyalkyl aryl ether | rsc.org |

| 1,1-dibromo-1-alkene | Phenol | Copper catalyst | Bromo enol ether | nih.gov |

Conjugate Additions

Copper-catalyzed conjugate addition of organoboron reagents to α,β-unsaturated systems is a powerful method for carbon-carbon bond formation. It is highly probable that (2-Bromocyclopent-1-en-1-yl)boronic acid can act as a nucleophile in such reactions. The general mechanism involves the transmetalation of the boronic acid to a copper(I) salt, generating an organocopper species that then adds to the Michael acceptor. This reactivity has been demonstrated for a wide range of organoboron reagents and α,β-unsaturated ketones, esters, and other electron-deficient alkenes. organic-chemistry.orgrsc.org

Research on the copper-catalyzed conjugate addition of diborylmethane to α,β-unsaturated diesters further illustrates the utility of organoboron compounds in these transformations. researchgate.net While the bromo-substituent on the cyclopentenyl ring might influence the reactivity, successful conjugate additions of various substituted organoboron reagents suggest that this transformation is feasible.

| Organoboron Reagent | Michael Acceptor | Catalyst System | Product Type | Reference |

| Arylboron reagent | Acyclic enone | Copper-phosphoramidite complex | β-Aryl ketone | organic-chemistry.org |

| Alkenylboronic acid | Enone | Rhodium or Copper catalyst | γ,δ-Unsaturated ketone | rsc.org |

| Diborylmethane | α,β-Unsaturated diester | Copper-NHC complex | β-Boryl ester | researchgate.net |

Cyclization Reactions

The bifunctional nature of (2-Bromocyclopent-1-en-1-yl)boronic acid, possessing both a vinyl bromide and a vinylboronic acid, presents opportunities for intramolecular cyclization reactions promoted by copper. While direct examples involving this specific substrate are unavailable, related copper-catalyzed cyclizations provide insight into potential pathways. For instance, copper-catalyzed switchable cyclizations of alkyne-tethered α-bromocarbonyls have been developed to selectively form quinolin-2-ones and quinoline-2,4-diones. rsc.org This demonstrates copper's ability to mediate cyclization involving a carbon-bromine bond.

Furthermore, the intramolecular cyclization of alkynoic acids to enol lactones can be catalyzed by copper(I) in aqueous media, highlighting the utility of copper in promoting ring formation from unsaturated precursors. researchgate.net A plausible intramolecular reaction for (2-Bromocyclopent-1-en-1-yl)boronic acid could involve a copper-catalyzed Suzuki-Miyaura-type coupling, where the boronic acid and the vinyl bromide moieties react to form a bicyclic product. The feasibility of such a reaction would depend on the specific reaction conditions and the geometric constraints of the cyclopentene ring.

Gold-Catalyzed Cyclizations Involving Brominated Alkenes

Gold catalysts, particularly gold(I) and gold(III) complexes, are known to activate alkynes, allenes, and alkenes towards nucleophilic attack, enabling a variety of cyclization reactions. While no gold-catalyzed cyclizations of (2-Bromocyclopent-1-en-1-yl)boronic acid have been reported, studies on related brominated unsaturated systems suggest potential reactivity.

For example, the gold-catalyzed regiodivergent cycloisomerization of bromoallenyl ketones into isomeric bromofurans has been demonstrated. nih.gov The mechanism is proposed to involve the coordination of the gold catalyst to the allene, followed by cyclization and subsequent migration of either a hydrogen or a bromine atom. This indicates that gold catalysts can effectively mediate transformations involving brominated unsaturated substrates.

Additionally, a gold-catalyzed allylation of aryl boronic acids has been developed, which proceeds via a transmetalation step from the boronic acid to the gold center. nih.gov This is a key elementary step in many cross-coupling and cyclization reactions, suggesting that a gold catalyst could potentially interact with the boronic acid functionality of the title compound to initiate a cyclization process. A hypothetical intramolecular reaction could involve the gold-catalyzed activation of the double bond, followed by an intramolecular attack of a nucleophile, or a direct coupling of the boronic acid and vinyl bromide moieties, although the latter is less common in gold catalysis compared to palladium or copper catalysis.

| Substrate Type | Catalyst System | Product Type | Reference |

| Bromoallenyl ketone | AuCl₃ or Au(PR₃)Cl | Bromofuran | nih.gov |

| Aryl boronic acid and allyl bromide | Bimetallic gold complex | Allylbenzene | nih.gov |

Boronic Acid Catalysis (BAC)

In addition to being a substrate in metal-catalyzed reactions, boronic acids can themselves act as catalysts. This mode of catalysis, known as boronic acid catalysis (BAC), relies on the ability of the boronic acid to reversibly form covalent bonds with hydroxyl groups, thereby activating them.

Activation of Hydroxy and Carboxylic Acid Functional Groups

(2-Bromocyclopent-1-en-1-yl)boronic acid, as a vinylboronic acid, could potentially serve as a catalyst for the activation of alcohols and carboxylic acids. The Lewis acidity of the boron center is key to this catalytic activity.

Activation of Hydroxy Groups: Boronic acids can activate alcohols towards nucleophilic substitution, often proceeding through an SN1-type mechanism. nih.gov This involves the formation of a boronate ester intermediate, which enhances the leaving group ability of the hydroxyl group. While arylboronic acids are more commonly studied in this context, vinylboronic acids are also expected to exhibit this catalytic activity. For instance, a calcium(II)-catalyzed alkenylation of alcohols with vinylboronic acids has been reported, where the boronic acid activates the alcohol. nih.gov The development of boron-based organocatalysts for the direct nucleophilic and electrophilic activation of alcohols further underscores the potential of boronic acids in this domain. nih.gov

Activation of Carboxylic Acid Functional Groups: Boronic acids are effective catalysts for the activation of carboxylic acids towards nucleophilic attack, facilitating reactions such as esterification and amidation. rsc.orgnih.gov The mechanism typically involves the formation of a mixed anhydride (B1165640) between the boronic acid and the carboxylic acid, which is a more reactive acylating agent. A copolymer containing vinylboronic acid pinacol (B44631) ester has been shown to catalyze the direct dehydrative esterification of carboxylic acids and alcohols, demonstrating the catalytic potential of vinylboronic acid derivatives. nih.gov Boric acid itself has been shown to selectively catalyze the esterification of α-hydroxycarboxylic acids. acs.org

| Substrate Activated | Catalyst Type | Transformation | Reference |

| Alcohol | Vinylboronic acid/Ca(II) complex | Alkenylation | nih.gov |

| Alcohol | Benzoxazaborine (boron heterocycle) | Phosphorylation, Deoxygenation | nih.gov |

| Carboxylic acid | Arylboronic acid | Amidation, Esterification | rsc.orgnih.gov |

| Carboxylic acid | Vinylboronic acid pinacol ester copolymer | Esterification | nih.gov |

| α-Hydroxycarboxylic acid | Boric acid | Selective esterification | acs.org |

Mechanistic Pathways in Borate-Catalyzed Reactions

A comprehensive review of scientific literature reveals a notable absence of specific studies on the mechanistic pathways of borate-catalyzed reactions that involve (2-Bromocyclopent-1-en-1-yl)boronic acid. While the field of boronic acid catalysis is extensive, research has predominantly focused on arylboronic acids and other vinylboronic acids in various transformations. researchgate.netrsc.org General mechanisms in boronic acid catalysis often involve the formation of a boronate intermediate, which then participates in the catalytic cycle. rsc.orgnih.gov However, specific mechanistic data, including kinetic studies, intermediate characterization, or computational modeling for (2-Bromocyclopent-1-en-1-yl)boronic acid as a catalyst or substrate in such reactions, are not available in published research. Therefore, a detailed discussion on the specific mechanistic pathways for this compound cannot be provided.

Cycloadditions and Other Additions

There is a lack of specific research detailing the participation of (2-Bromocyclopent-1-en-1-yl)boronic acid in cycloaddition or other addition reactions. While vinylboronic acids, as a general class of compounds, are known to participate in reactions like the Diels-Alder reaction, specific studies involving the bromo-substituted cyclopentenyl variant are not documented in the scientific literature. researchgate.netresearchgate.net Consequently, there are no available research findings, reaction tables, or mechanistic details for cycloaddition or other addition reactions involving (2-Bromocyclopent-1-en-1-yl)boronic acid.

The Synthetic Utility of (2-Bromocyclopent-1-en-1-yl)boronic Acid Remains a Developing Field

While boronic acids have emerged as indispensable tools in modern organic synthesis, facilitating the construction of complex molecular architectures, the specific applications of (2-Bromocyclopent-1-en-1-yl)boronic acid in advanced synthetic strategies are not extensively documented in readily available scientific literature. This particular compound, a bifunctional reagent featuring both a vinyl bromide and a boronic acid on a cyclopentene scaffold, holds theoretical potential for a variety of transformations. However, detailed research findings on its use as a strategic building block, its application in the construction of fused ring systems, its contributions to asymmetric synthesis, its role in natural product synthesis, or its use as a precursor for advanced materials are currently limited.

Boronic acids are well-established as versatile building blocks in organic chemistry, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide in the presence of a palladium catalyst. The structure of (2-Bromocyclopent-1-en-1-yl)boronic acid suggests its potential utility in sequential or intramolecular coupling reactions, which could theoretically lead to the formation of diverse molecular scaffolds and fused ring systems.

The presence of a chiral center is not inherent to (2-Bromocyclopent-1-en-1-yl)boronic acid, and its direct application in asymmetric synthesis would likely involve its use as a prochiral substrate in a stereoselective reaction. Methodologies for the enantioselective synthesis of chiral compounds and the control of stereochemistry in carbon-carbon bond formations are key areas of modern synthetic chemistry. However, specific examples employing this particular boronic acid to achieve these goals are not prominently reported.

The synthesis of natural products often involves the use of highly functionalized and stereochemically complex building blocks. While the cyclopentene core of (2-Bromocyclopent-1-en-1-yl)boronic acid is a common motif in various natural products, its specific incorporation into a total synthesis has not been detailed in accessible reports. Similarly, the development of advanced materials, such as conductive polymers or functional organic materials, can rely on the polymerization or modification of specialized monomers. The potential of (2-Bromocyclopent-1-en-1-yl)boronic acid as such a precursor remains an area for future exploration.

Advanced Applications of 2 Bromocyclopent 1 En 1 Yl Boronic Acid in Complex Molecule Synthesis

Precursors for Advanced Materials

Synthesis of Molecular Photoswitches

While direct studies detailing the use of (2-bromocyclopent-1-en-1-yl)boronic acid in the synthesis of molecular photoswitches are not extensively documented, its structural motifs suggest a high potential for such applications. Molecular photoswitches are molecules that can be reversibly isomerized between two or more stable states upon exposure to light of a specific wavelength. This property makes them valuable in the development of molecular machines, optical data storage, and photopharmacology.

The cyclopentene (B43876) core is a key component in some classes of photoswitches, such as those based on the dithienylethene framework. The photochemically induced 6π-electrocyclization and the reverse ring-opening reaction are sensitive to the substituents on the ethene bridge. The bromo and boronic acid functionalities on the cyclopentene ring of (2-bromocyclopent-1-en-1-yl)boronic acid offer orthogonal handles for the introduction of various aryl or heteroaryl groups through Suzuki-Miyaura coupling reactions. libretexts.orgresearchgate.net This allows for the precise tuning of the electronic and steric properties of the resulting molecule, which is crucial for optimizing the photoswitching behavior, including the absorption wavelengths, quantum yields, and thermal stability of the isomers.

Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions for Photoswitch Synthesis

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Potential Application |

| (2-Bromocyclopent-1-en-1-yl)boronic acid | Aryl Halide | Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base | Introduction of chromophoric aryl groups to tune optical properties. |

| Arylboronic acid | (2-Bromocyclopent-1-en-1-yl)boronic acid | Palladium Catalyst + Base | Attachment of the cyclopentene scaffold to a pre-existing photoswitch core. |

Functionalization for Polymerization Applications

The incorporation of specific functional groups into polymers is a powerful strategy to tailor their physical, chemical, and biological properties. Boronic acid-functionalized polymers, for instance, are known for their ability to interact with diols, leading to applications in sensors, drug delivery, and self-healing materials. rsc.orgutwente.nlresearchgate.net

(2-Bromocyclopent-1-en-1-yl)boronic acid can serve as a valuable monomer or functionalizing agent in polymer chemistry. The vinyl bromide moiety can potentially participate in various polymerization reactions, or it can be used as a post-polymerization modification site. For example, the boronic acid group can be protected, and the vinyl bromide can be incorporated into a polymer backbone via radical polymerization or transition-metal-catalyzed polymerization methods. Subsequent deprotection would yield a polymer decorated with reactive boronic acid groups.

Alternatively, the boronic acid functionality allows for the grafting of the cyclopentene unit onto existing polymers. For instance, polymers with pendant hydroxyl or amino groups can form boronate esters or boronate amides, respectively, with (2-bromocyclopent-1-en-1-yl)boronic acid. The remaining bromo group on the cyclopentene ring then provides a site for further functionalization, such as cross-linking or the attachment of other molecules. rsc.orgnih.gov

Table 2: Strategies for Polymer Functionalization

| Functionalization Method | Description | Resulting Polymer Functionality |

| Monomer Incorporation | Copolymerization of a protected form of (2-bromocyclopent-1-en-1-yl)boronic acid with other monomers. | Polymer backbone with pendant cyclopentenyl boronic acid groups after deprotection. |

| Post-Polymerization Modification | Reaction of the boronic acid with a functional polymer (e.g., containing alcohol or amine groups). | Polymer chains functionalized with (2-bromocyclopent-1-en-1-yl) moieties. |

| Grafting-To Approach | Synthesis of a polymer with initiating sites and subsequent polymerization of a monomer derived from the subject compound. | Polymer brushes with cyclopentenyl boronic acid side chains. |

Utility in Medicinal Chemistry Intermediates

Substituted cyclopentane (B165970) and cyclopentene rings are prevalent structural motifs in a wide range of biologically active molecules and natural products. nih.gov The controlled synthesis of these five-membered carbocycles with specific stereochemistry and substitution patterns is a key challenge in medicinal chemistry. Organoboron compounds, particularly boronic acids, are extensively used as intermediates in the synthesis of pharmaceuticals due to their stability, low toxicity, and versatile reactivity in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. nih.gov

(2-Bromocyclopent-1-en-1-yl)boronic acid represents a valuable intermediate for the synthesis of complex pharmaceutical agents. medchemexpress.comnih.gov The two distinct reactive sites, the C-B and C-Br bonds, allow for a stepwise and regioselective introduction of different substituents. For example, a Suzuki-Miyaura coupling can be performed selectively at the boronic acid position, leaving the bromo group intact for a subsequent coupling reaction. rsc.org This orthogonal reactivity is highly advantageous in the construction of polysubstituted cyclopentene derivatives that can serve as core scaffolds for various drug candidates.

The cyclopentenylboronic acid moiety itself can be a key pharmacophore or a precursor to other functional groups. The ability to introduce diverse aryl, heteroaryl, or alkyl groups via the boronic acid and bromo functionalities allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

Future Perspectives and Emerging Trends in 2 Bromocyclopent 1 En 1 Yl Boronic Acid Research

Development of Novel Catalytic Systems and Ligands

The cornerstone of (2-bromocyclopent-1-en-1-yl)boronic acid's application is the Suzuki-Miyaura cross-coupling reaction. Future research will undoubtedly focus on creating more efficient, robust, and selective catalytic systems. The development of advanced palladium-based catalysts will continue to be a major theme. Innovations are expected in the design of sophisticated phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands that can enhance catalyst performance. These next-generation ligands will likely be engineered to promote higher turnover numbers (TONs) and turnover frequencies (TOFs), enabling reactions with significantly lower catalyst loadings and reducing costs and residual metal contamination in the final products.

Beyond palladium, research is increasingly exploring the use of alternative, more earth-abundant metals like nickel and copper for cross-coupling reactions. Nickel catalysts, in particular, have shown promise in coupling reactions involving vinyl species and could offer a cost-effective alternative to palladium for activating the carbon-bromine bond of (2-bromocyclopent-1-en-1-yl)boronic acid.

| Catalyst Focus Area | Anticipated Advancements | Potential Impact on (2-Bromocyclopent-1-en-1-yl)boronic Acid |

| Palladium Catalysis | Development of highly active phosphine and NHC ligands. | Higher yields, lower catalyst loadings, improved reaction scope. |

| Nickel Catalysis | Optimization of Ni(0) and Ni(II) catalyst systems. | Cost-effective alternative to palladium, unique reactivity profiles. |

| Copper Catalysis | Exploration of copper-catalyzed borylation and coupling. | Milder reaction conditions, alternative functional group tolerance. |

Exploration of Alternative Reactivity Modes and Functionalizations

While the Suzuki-Miyaura reaction is its primary application, the future of (2-bromocyclopent-1-en-1-yl)boronic acid lies in unlocking its full synthetic potential through alternative reactivity. The boronic acid moiety is not just a passive partner for cross-coupling; it can participate in a variety of other transformations.

One major growth area is photoredox catalysis. The use of visible light to drive chemical reactions offers a green and powerful alternative to traditional thermal methods. In this context, (2-bromocyclopent-1-en-1-yl)boronic acid could be engaged in novel radical-based transformations, allowing for the introduction of complex fragments under exceptionally mild conditions. Furthermore, research into Chan-Lam and Suzuki-type C-N/C-O bond-forming reactions will expand its utility, enabling the direct synthesis of vinyl amines and vinyl ethers, which are valuable motifs in pharmaceuticals and materials science.

Integration into Flow Chemistry and High-Throughput Synthesis Platforms

The shift towards automated and continuous manufacturing processes is a dominant trend in modern chemistry. Integrating the synthesis and application of (2-bromocyclopent-1-en-1-yl)boronic acid into flow chemistry platforms offers numerous advantages. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and greater consistency.

Continuous flow processes can be developed for both the synthesis of the boronic acid itself and its subsequent use in cross-coupling reactions. This integration facilitates a seamless "synthesis-to-application" workflow. Paired with high-throughput screening techniques, these platforms will enable the rapid optimization of reaction conditions and the swift exploration of a wide range of coupling partners, accelerating the discovery of new molecules and materials.

Computational Chemistry for Reaction Prediction and Optimization

The role of computational chemistry in predicting and understanding chemical reactivity is becoming increasingly indispensable. Density Functional Theory (DFT) and other computational methods will be pivotal in advancing the use of (2-bromocyclopent-1-en-1-yl)boronic acid. These tools allow for the in-silico investigation of reaction mechanisms, providing deep insights into the transition states and intermediates involved in catalytic cycles.

By modeling the interactions between the boronic acid, the coupling partner, and the catalyst-ligand complex, researchers can rationally design more effective catalysts and predict the outcomes of unknown reactions. This predictive power reduces the need for extensive empirical screening, saving time, resources, and minimizing waste. As computational models become more sophisticated, they will guide the experimental design for reactions involving this cyclopentene (B43876) derivative, leading to more efficient and targeted synthetic strategies.

| Computational Tool | Application in (2-Bromocyclopent-1-en-1-yl)boronic Acid Research | Benefit |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for Suzuki-Miyaura and other couplings. | Rational catalyst design, prediction of side products. |

| Molecular Dynamics (MD) | Simulation of solvent effects and conformational behavior. | Optimization of reaction conditions and solvent choice. |

| Machine Learning (ML) | Prediction of reaction yields and optimal conditions from large datasets. | Accelerated discovery and high-throughput screening. |

Advancements in Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are fundamentally reshaping synthetic methodologies. Future research on (2-bromocyclopent-1-en-1-yl)boronic acid will be heavily influenced by the need for greater sustainability. A primary focus will be the replacement of traditional organic solvents with more environmentally benign alternatives, such as water, ethanol, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF).

Q & A

Q. What analytical methods ensure compliance with genotoxicity limits for boronic acid impurities in pharmaceuticals?

- Methodology : LC-MS/MS in MRM mode detects impurities at <1 ppm. Validation includes spike-recovery assays (85–115% accuracy) and robustness testing across pH/temperature ranges. For underivatized acids, zwitterionic hydrophilic interaction chromatography (HILIC) separates boronic acids from APIs like lumacaftor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.